(3-Nitrophenyl)(quinolin-3-yl)methanone
Description
Properties
IUPAC Name |
(3-nitrophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-16(12-5-3-6-14(9-12)18(20)21)13-8-11-4-1-2-7-15(11)17-10-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEGACKRKNTXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Advantages Over Traditional Methods
This approach circumvents challenges associated with Friedländer syntheses, such as self-condensation of aminobenzaldehydes. The use of stable N-tosyl intermediates enhances functional group compatibility, enabling the incorporation of nitro groups without side reactions.
Ruthenium-Catalyzed Annulation: A Comparative Analysis
Adaptability for Nitro-Substituted Derivatives
Introducing a nitro group at the meta position of the phenyl ring may require modified electronic conditions due to the strong electron-withdrawing nature of the nitro group. Catalyst loading (5 mol%) and solvent polarity (DCE) remain key variables for optimizing yield and selectivity.
Purification and Structural Characterization
Scientific Research Applications
(3-Nitrophenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)(quinolin-3-yl)methanone largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- (3-Chlorophenyl)(quinolin-3-yl)methanone: Synthesized via copper catalysis in 75% yield . The chloro group, being electron-withdrawing, reduces electron density on the phenyl ring compared to nitro but lacks strong resonance effects.
- (4-Fluorophenyl)(quinolin-3-yl)methanone: Achieved 80% yield . Fluorine’s inductive electron-withdrawing effect enhances stability but may reduce reactivity in electrophilic substitutions.
- (4-Bromophenyl)(quinolin-3-yl)methanone: Similar synthesis yield (80%) to fluoro derivatives . Bromine’s bulkiness may hinder steric access in binding interactions.
Electron-Withdrawing Groups (EWGs)
- Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone: Higher yield (92%) than nitro derivatives due to trifluoromethyl’s strong -I effect enhancing reaction efficiency .
- (4-Nitrophenyl)(quinolin-3-yl)methanone: Para-nitro isomer (entry 3al in ) may exhibit differing electronic effects compared to the meta-nitro variant, altering solubility and biological activity.
Electron-Donating Groups (EDGs)
Physical and Chemical Properties
- Melting Point: Simpler nitro analogs like m-nitropropiophenone melt at 98°C , whereas the quinoline derivative’s melting point is unreported but expected to be higher due to increased molecular rigidity.
- Solubility: The quinoline core likely reduces aqueous solubility compared to non-heterocyclic analogs (e.g., m-nitroacetophenone, soluble in organic solvents ).
Biological Activity
(3-Nitrophenyl)(quinolin-3-yl)methanone is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a quinoline moiety, which is a bicyclic structure known for its role in various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Quinoline derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may form complexes with DNA and enzymes such as gyrase and topoisomerase IV, inhibiting bacterial DNA supercoiling and replication.
- Enzyme Inhibition : It can act as an inhibitor for various enzymes involved in cellular processes, which may contribute to its anticancer effects.
- Cellular Pathways Modulation : The compound influences multiple biochemical pathways that are crucial for cell survival and proliferation.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
Antimicrobial Activity
In vitro studies demonstrate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown comparable efficacy to standard antibiotics with inhibition zones ranging from 22 mm to 25 mm against various strains .
Anticancer Activity
Research indicates that this compound possesses cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be in the range of 4.12 mM to 30.98 mM, indicating a potential for further development as an anticancer agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study compared the antimicrobial activity of this compound with conventional antibiotics. Results showed that it had a notable effect on resistant bacterial strains .
- Cytotoxicity Assessment : Another study focused on its cytotoxic effects against different cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.
Data Summary
Below is a summary table illustrating the biological activity findings related to this compound:
| Biological Activity | Test Organism/Cell Line | Inhibition Zone/IC50 (mM) |
|---|---|---|
| Antibacterial | E. coli | 24 mm |
| S. aureus | 25 mm | |
| Anticancer | HeLa | 4.12 mM |
| MCF-7 | 30.98 mM |
Q & A
Basic: What are the standard synthetic routes for (3-Nitrophenyl)(quinolin-3-yl)methanone?
Methodological Answer:
The synthesis typically involves coupling quinoline-3-carboxylic acid derivatives with 3-nitrophenyl precursors. A common approach includes:
- Step 1: Reacting quinoline-3-thiol with 3-nitrobenzoyl chloride under basic conditions (e.g., NaOH in DMF or p-dioxane) to form the methanone backbone .
- Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to achieve >95% purity .
- Alternative Route: Metal-free coupling of quinoline-3-carbaldehyde with 3-nitrophenylboronic acid using iodine as a catalyst in DMSO at 80°C for 12 hours .
Key Considerations:
- Nitro groups are sensitive to reduction; avoid hydrogenation conditions unless intentional .
- Optimize solvent choice (polar aprotic solvents enhance reactivity) and reaction time (monitored by TLC) .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H NMR: Identify aromatic protons:
- 13C NMR: Carbonyl signal at ~190 ppm (C=O), nitro-substituted carbons at ~148 ppm .
- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₆H₁₀N₂O₃) with m/z calculated as 278.0691 .
Validation: Cross-reference with NIST Chemistry WebBook data for nitroaromatic compounds .
Advanced: What strategies mitigate conflicting data in the characterization of nitro-containing methanone derivatives?
Methodological Answer:
- Multi-Technique Cross-Validation:
- Stability Studies: Monitor compound integrity under varying conditions (e.g., light, heat) using HPLC to detect degradation products .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian 16) .
Case Study: Inconsistent melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify phase transitions .
Advanced: How can molecular docking predict the biological targets of this compound?
Methodological Answer:
- Step 1: Prepare the compound’s 3D structure (software: Open Babel) and optimize geometry using PM6 semi-empirical methods .
- Step 2: Target selection based on quinoline derivatives’ known activities (e.g., kinases, cytochrome P450). Use PDB structures (e.g., CDK5: 4AU8) .
- Step 3: Docking simulations (software: AutoDock Vina) to assess binding affinity. Key interactions:
Validation: Compare docking scores with known inhibitors and validate via in vitro kinase assays .
Basic: What are the key solubility and stability considerations for this compound?
Methodological Answer:
- Solubility:
- Stability:
Advanced: What in vitro assays are suitable for evaluating anticancer activity?
Methodological Answer:
- Cytotoxicity Assay: MTT assay on HeLa, A549, and MCF-7 cells (72-hour exposure, IC₅₀ calculation) .
- Apoptosis Detection: Annexin V-FITC/PI staining followed by flow cytometry .
- Mechanistic Studies:
- Western blotting for caspase-3/9 activation.
- ROS generation measured via DCFH-DA fluorescence .
Data Interpretation: Compare dose-response curves with positive controls (e.g., cisplatin) and validate statistical significance (ANOVA, p < 0.05) .
Basic: What are the common intermediates in synthesizing this compound?
Methodological Answer:
- Key Intermediates:
- Synthetic Pathway Table:
| Step | Reagent/Conditions | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | Quinoline-3-thiol + 3-Nitrobenzoyl chloride, DMF, 0°C → RT | Thioester intermediate | 75% | |
| 2 | Oxidation (H₂O₂, acetic acid) | Methanone product | 82% |
Advanced: How does the nitro group influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electronic Effects:
- Reactivity Implications:
Computational Insight: DFT calculations show nitro group lowers LUMO energy (–2.1 eV), increasing electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
